molecular formula C12H13BrN2O2S B3006384 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034479-12-2

5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B3006384
CAS No.: 2034479-12-2
M. Wt: 329.21
InChI Key: LJNDGKUCASIAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Alkylation with Prop-2-yn-1-yl Group:

    • The prop-2-yn-1-yl group is introduced through a nucleophilic substitution reaction using propargyl bromide in the presence of a base like sodium hydride or potassium tert-butoxide.
  • Formation of the Imine Group:

    • The imine group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions, often using molecular sieves or a dehydrating agent like phosphorus oxychloride.
  • Conversion to Hydrobromide Salt:

    • The final compound is converted to its hydrobromide salt form by treatment with hydrobromic acid.
  • Industrial Production Methods:

    Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves the following steps:

    • Formation of the Benzo[d]thiazole Core:

      • Starting with 2-aminothiophenol, the benzo[d]thiazole core is formed through a cyclization reaction with an appropriate aldehyde or ketone under acidic conditions.

    Chemical Reactions Analysis

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

      Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Common Reagents and Conditions:

      Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

      Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

    Major Products:

      Oxidation: Epoxides or hydroxylated derivatives.

      Reduction: Corresponding amines.

      Substitution: Various substituted benzo[d]thiazole derivatives.

    Scientific Research Applications

    Chemistry:

    • Used as a building block for the synthesis of more complex organic molecules.
    • Serves as a precursor in the development of novel heterocyclic compounds with potential biological activities.

    Biology and Medicine:

    • Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
    • Studied for its ability to interact with specific biological targets, such as enzymes and receptors.

    Industry:

    • Utilized in the development of advanced materials, including polymers and dyes.
    • Employed in the synthesis of specialty chemicals for various industrial applications.

    Mechanism of Action

    The mechanism of action of 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and catalysis.

    Comparison with Similar Compounds

      5,6-Dimethoxybenzo[d]thiazole: Lacks the prop-2-yn-1-yl and imine groups, resulting in different chemical and biological properties.

      3-(Prop-2-yn-1-yl)benzo[d]thiazole: Lacks the methoxy groups, affecting its reactivity and interaction with biological targets.

      Benzo[d]thiazol-2(3H)-imine: Lacks the methoxy and prop-2-yn-1-yl groups, leading to different chemical behavior and applications.

    Uniqueness:

    The presence of both methoxy groups and the prop-2-yn-1-yl group in 5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide imparts unique chemical reactivity and biological activity

    Properties

    IUPAC Name

    5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H12N2O2S.BrH/c1-4-5-14-8-6-9(15-2)10(16-3)7-11(8)17-12(14)13;/h1,6-7,13H,5H2,2-3H3;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LJNDGKUCASIAJE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C2C(=C1)N(C(=N)S2)CC#C)OC.Br
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13BrN2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    329.21 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.